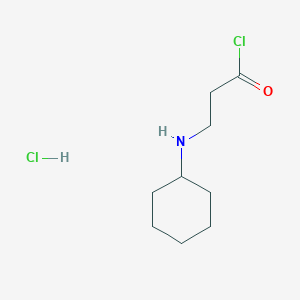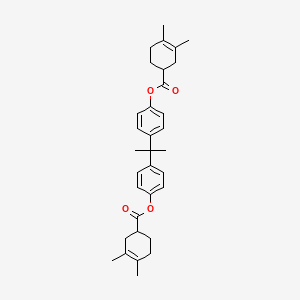
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester is a complex organic compound with a unique structure that includes a cyclohexene ring, carboxylic acid groups, and phenylene ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester typically involves multiple steps, starting with the preparation of the cyclohexene ring and the introduction of carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylene ester linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic processes, or influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexene-1-carboxylic acid: A simpler analog with similar structural features.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Another related compound with aldehyde functionality.
Methyl 3-cyclohexene-1-carboxylate: A methyl ester derivative with comparable reactivity.
Uniqueness
What sets 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester apart is its unique combination of functional groups and structural complexity, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
68892-29-5 |
|---|---|
Molekularformel |
C33H40O4 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
[4-[2-[4-(3,4-dimethylcyclohex-3-ene-1-carbonyl)oxyphenyl]propan-2-yl]phenyl] 3,4-dimethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C33H40O4/c1-21-7-9-25(19-23(21)3)31(34)36-29-15-11-27(12-16-29)33(5,6)28-13-17-30(18-14-28)37-32(35)26-10-8-22(2)24(4)20-26/h11-18,25-26H,7-10,19-20H2,1-6H3 |
InChI-Schlüssel |
VZARETAGQKHPLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(CC1)C(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)C4CCC(=C(C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


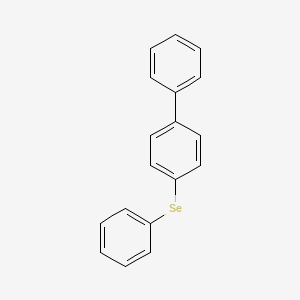

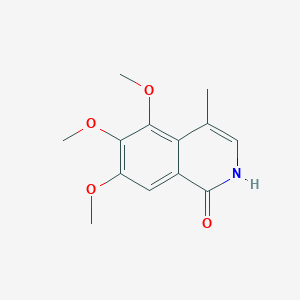
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)
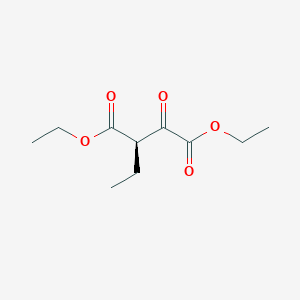
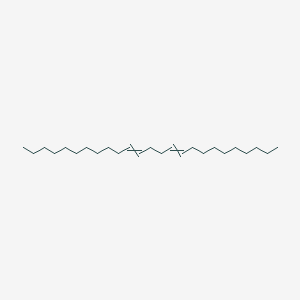
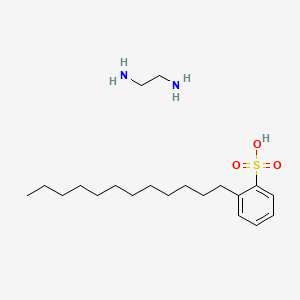
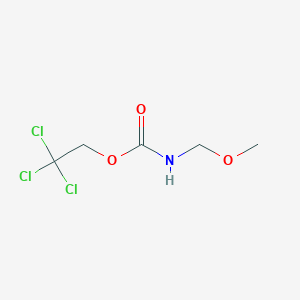
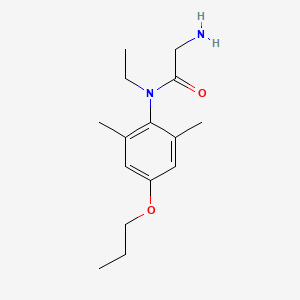


![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

